molecular formula CHF3O6S3 B14447124 Methanetrisulfonyl trifluoride CAS No. 75533-68-5

Methanetrisulfonyl trifluoride

Katalognummer: B14447124
CAS-Nummer: 75533-68-5
Molekulargewicht: 262.2 g/mol
InChI-Schlüssel: ULOHMAFOISLKBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanetrisulfonyl trifluoride is a chemical compound with the molecular formula CHF₃O₆S₃ It is known for its unique structure, which includes three sulfonyl groups attached to a central carbon atom, each bearing a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methanetrisulfonyl trifluoride can be synthesized through several methods. One common approach involves the reaction of methanetrisulfonyl chloride with a fluorinating agent such as xenon difluoride. The reaction typically occurs under controlled conditions to ensure the complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methanetrisulfonyl trifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of one or more fluorine atoms.

    Oxidation and Reduction: While less common, it can participate in redox reactions under specific conditions.

    Addition Reactions: It can add to multiple bonds in other molecules, forming new compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, nucleophiles, and reducing agents. The reactions often require controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with halogens can produce halomethanetrisulfonyl trifluorides, while reactions with nucleophiles can yield substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Methanetrisulfonyl trifluoride has several applications in scientific research:

Wirkmechanismus

The mechanism by which methanetrisulfonyl trifluoride exerts its effects involves its high reactivity due to the presence of multiple sulfonyl and fluorine groups. These groups can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. The pathways involved often include nucleophilic substitution and addition reactions, which are facilitated by the electron-withdrawing nature of the sulfonyl and fluorine groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanetrisulfonyl chloride: Similar in structure but with chlorine atoms instead of fluorine.

    Trifluoromethanesulfonic acid: Contains a single sulfonyl group with a fluorine atom.

    Sulfonyl fluorides: A broader class of compounds with varying numbers of sulfonyl and fluorine groups.

Uniqueness

Methanetrisulfonyl trifluoride is unique due to its combination of three sulfonyl groups and three fluorine atoms attached to a central carbon atom. This structure imparts high reactivity and makes it a valuable reagent in various chemical transformations .

Eigenschaften

CAS-Nummer

75533-68-5

Molekularformel

CHF3O6S3

Molekulargewicht

262.2 g/mol

IUPAC-Name

methanetrisulfonyl fluoride

InChI

InChI=1S/CHF3O6S3/c2-11(5,6)1(12(3,7)8)13(4,9)10/h1H

InChI-Schlüssel

ULOHMAFOISLKBO-UHFFFAOYSA-N

Kanonische SMILES

C(S(=O)(=O)F)(S(=O)(=O)F)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.